

The Diverse Biological Landscape of Morpholine-Containing Benzoic Acids: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-morpholin-4-yl-benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine scaffold into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance physicochemical properties and biological activity. When coupled with a benzoic acid moiety, this privileged structure gives rise to a class of compounds with a diverse and promising pharmacological profile. This technical guide provides an in-depth overview of the biological activities of morpholine-containing benzoic acids, with a focus on their anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Phosphatidylcholine-Specific Phospholipase C

A significant body of research has focused on the anticancer potential of 2-morpholinobenzoic acid derivatives, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).^[1] PC-PLC is an enzyme implicated in the progression of various cancers, including breast and colon cancer. Its inhibition can disrupt cancer cell signaling, leading to reduced proliferation and motility.^[1]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of a series of 2-morpholino-5-(benzylamino)benzoic acid and hydroxamic acid derivatives against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines, as well as their inhibitory activity against PC-PLC from *Bacillus cereus* (PC-PLCBc).

Table 1: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

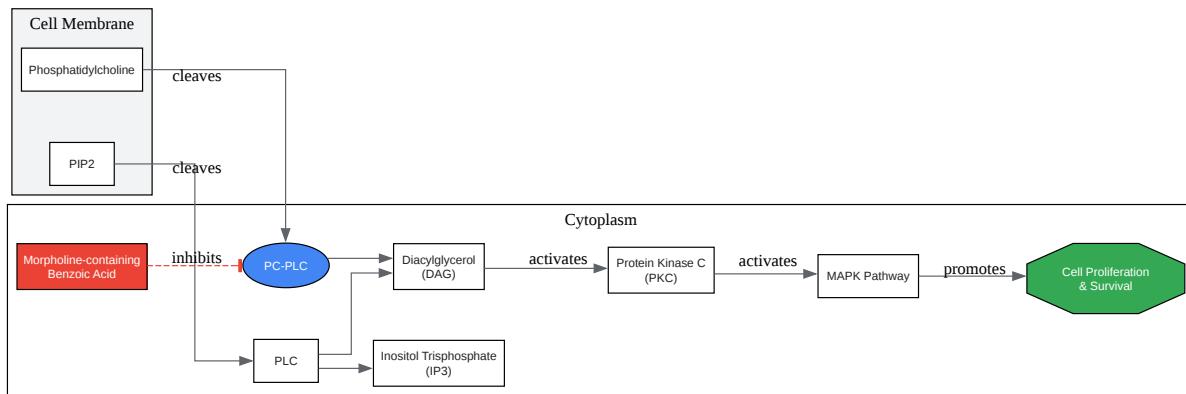
Compound	R	Cell Line	% Proliferation at 10 μ M (relative to control)[1]
1a	H	MDA-MB-231	85.3 \pm 9.7
HCT116			78.9 \pm 12.4
1b	3-Cl	MDA-MB-231	60.1 \pm 11.2
HCT116			45.7 \pm 8.9
1c	4-Cl	MDA-MB-231	75.4 \pm 10.5
HCT116			68.3 \pm 9.8
1d	3,4-diCl	MDA-MB-231	55.2 \pm 7.6
HCT116			39.8 \pm 6.1

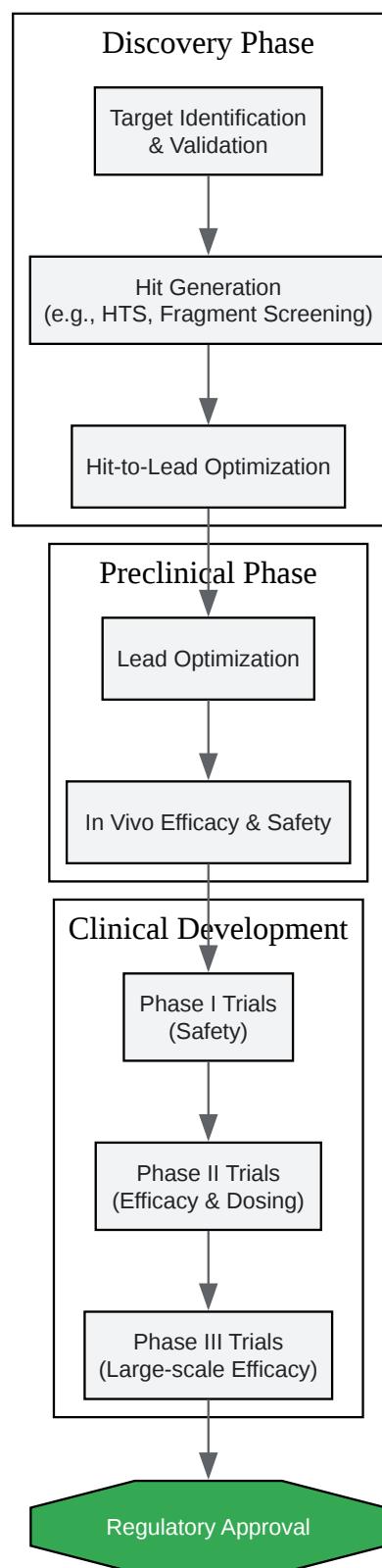
Table 2: PC-PLCBc Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives

Compound	R	% Enzyme Activity at 10 μ M (relative to control)[1]
1a	H	35.6 \pm 4.5
1b	3-Cl	10.7 \pm 1.5
1c	4-Cl	25.3 \pm 3.8
1d	3,4-diCl	15.9 \pm 2.4

Signaling Pathway: PC-PLC in Cancer Proliferation

The diagram below illustrates the role of PC-PLC in promoting cancer cell proliferation and how its inhibition by morpholine-containing benzoic acids can counteract this effect.



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References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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